

Revumenib and Venetoclax: A Synergistic Combination Targeting Acute Myeloid Leukemia

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Compound of Interest

Compound Name: *Revumenib*

Cat. No.: *B2430401*

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A detailed comparison of the preclinical and clinical evidence supporting the synergistic effects of **revumenib** and venetoclax in Acute Myeloid Leukemia (AML) models, designed for researchers, scientists, and drug development professionals.

The combination of the menin inhibitor **revumenib** and the BCL-2 inhibitor venetoclax is emerging as a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly for patient populations with specific genetic alterations such as Nucleophosmin 1 (NPM1) mutations and Lysine Methyltransferase 2A (KMT2A) rearrangements. Preclinical studies have demonstrated a strong synergistic interaction between these two agents, and early clinical data have shown impressive response rates, suggesting a potent anti-leukemic activity when used in combination. This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying mechanisms, and outlines the protocols used in key studies.

Mechanism of Synergistic Action

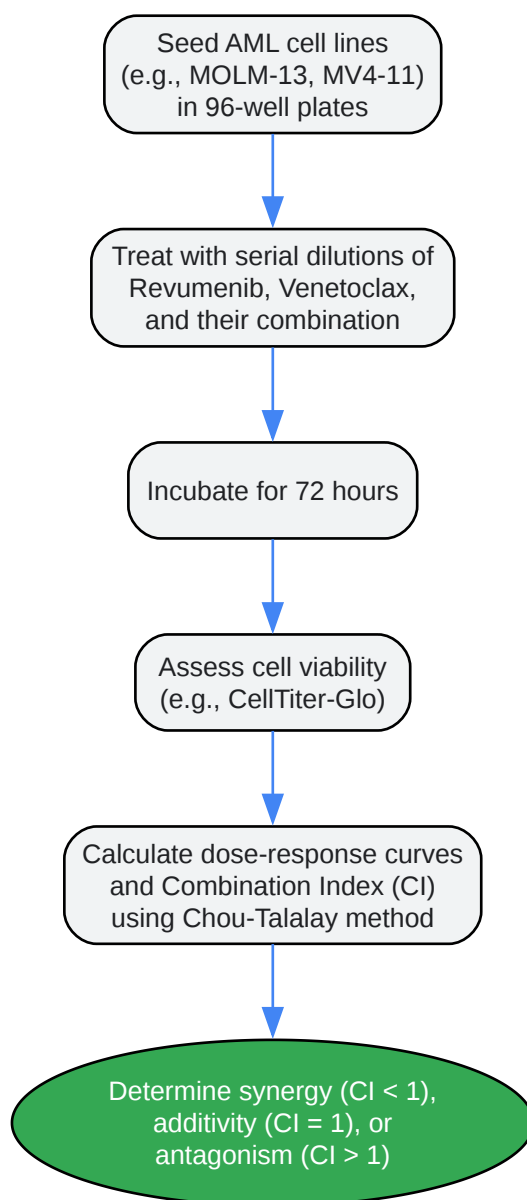
The synergistic anti-leukemic effect of combining **revumenib** and venetoclax stems from their complementary mechanisms of action that target key survival pathways in AML cells.

- **Revumenib's Role:** In AML with KMT2A rearrangements or NPM1 mutations, the protein menin forms a complex with the KMT2A fusion protein or the mutated NPM1, respectively. This interaction is crucial for the expression of downstream target genes, such as the HOX and MEIS1 genes, which drive leukemogenesis and inhibit differentiation. **Revumenib** is a potent and selective inhibitor of the menin-KMT2A interaction. By disrupting this complex,

revumenib downregulates the expression of these oncogenic genes, leading to cell differentiation and apoptosis. A key finding from preclinical studies is that menin inhibition also leads to a decrease in the expression of anti-apoptotic BCL-2 family proteins, thereby priming the cancer cells for apoptosis.

- **Venetoclax's Role:** Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein that is often overexpressed in AML cells and is critical for their survival. By binding to BCL-2, venetoclax releases pro-apoptotic proteins like BIM, leading to the activation of caspases and subsequent programmed cell death.

The Synergy: The combination of **revumenib** and venetoclax creates a "one-two punch" against AML cells. **Revumenib**'s inhibition of the menin-KMT2A interaction not only halts the primary leukemogenic driver but also lowers the threshold for apoptosis by reducing the levels of anti-apoptotic proteins. This "priming" effect makes the AML cells more susceptible to the pro-apoptotic action of venetoclax. This dual targeting of both the leukemogenic machinery and the cell survival pathways results in a synergistic killing of cancer cells that is more effective than either agent alone.



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